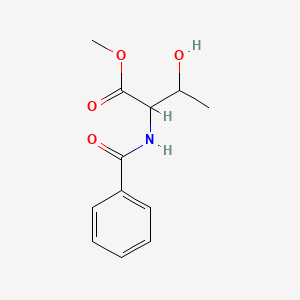

BZ-Thr-ome

Description

BZ-Thr-OMe (benzoyl-L-threonine methyl ester) is a synthetic derivative of the amino acid threonine, modified with a benzoyl group at the N-terminus and a methyl ester at the C-terminus. It is primarily utilized in biochemical and pharmacological research, particularly in studies involving peptide synthesis, enzyme inhibition, and substrate specificity analysis. According to GLPBIO product documentation (2017), BZ-Thr-OMe is supplied with a purity of >98.00% and is strictly designated for research purposes . Its structural features, including the benzoyl protective group and methyl ester, enhance stability and solubility in organic solvents, making it suitable for in vitro assays.

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

methyl 2-benzamido-3-hydroxybutanoate |

InChI |

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15) |

InChI Key |

KHOWDUMYRBCHAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BZ-Thr-ome can be achieved through several methods. One common approach involves the reduction of methyl 2-benzamidomethyl-3-oxobutanoate using immobilized plant cells of Parthenocissus tricuspidata. This method yields the desired product with high enantiomeric excess and diastereomeric purity .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. The use of immobilized cells in bioreactors allows for continuous production with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in studies involving enzyme catalysis and stereoselective reactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is employed in the production of fine chemicals and as a precursor for various industrial products

Mechanism of Action

The mechanism of action of BZ-Thr-ome involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include enzyme-mediated reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

BZ-Thr-OMe belongs to a class of modified amino acids commonly used in peptide chemistry. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of BZ-Thr-OMe and Analogues

Key Findings :

Protective Group Efficacy :

- BZ-Thr-OMe’s benzoyl group provides superior steric hindrance compared to acetyl (Ac-Thr-OH) or benzyloxycarbonyl (Z-Ser-OMe) groups, enhancing resistance to enzymatic degradation in protease assays .

- In contrast, Fmoc-Thr(tBu)-OH is favored in solid-phase synthesis due to its orthogonal protection strategy but requires specialized solvents like DMF.

Solubility and Handling :

- BZ-Thr-OMe exhibits high solubility in chloroform and dichloromethane, unlike Ac-Thr-OH, which is more water-soluble. This property makes BZ-Thr-OMe preferable for organic-phase reactions .

Synthetic Utility :

- While Z-Ser-OMe shares similar esterification for C-terminal activation, its benzyloxycarbonyl group is less stable under acidic conditions compared to BZ-Thr-OMe’s benzoyl group.

Limitations and Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.